2-[(4-Fluorophenoxy)methyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(4-fluorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2 |
InChI Key |
HFUVMKWNXZYIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Aspects of 2 4 Fluorophenoxy Methyl Piperidine
Established Synthetic Pathways to 2-[(4-Fluorophenoxy)methyl]piperidine and Related Derivatives
The construction of the this compound core can be achieved through several established synthetic routes. These methods primarily involve the formation of the piperidine (B6355638) ring and the subsequent introduction of the fluorophenoxymethyl side chain, or the functionalization of a pre-existing piperidine moiety.
Nucleophilic Substitution Reactions in Piperidine Functionalization
A primary and straightforward approach to the synthesis of this compound involves a nucleophilic substitution reaction, typically a Williamson ether synthesis. This method relies on the reaction of a piperidine derivative bearing a leaving group at the 2-methyl position with 4-fluorophenol (B42351) or its corresponding phenoxide.
A common precursor for this reaction is N-protected 2-(hydroxymethyl)piperidine, which can be activated by conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. The N-protecting group, often a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, is crucial to prevent side reactions involving the piperidine nitrogen.
The general reaction scheme is as follows:
Step 1: Protection of the piperidine nitrogen. This is typically achieved by reacting piperidine-2-methanol with a suitable protecting group precursor, such as di-tert-butyl dicarbonate (B1257347) for Boc protection.
Step 2: Activation of the hydroxyl group. The hydroxyl group of the N-protected 2-(hydroxymethyl)piperidine is converted to a good leaving group (e.g., tosylate, mesylate, or halide).
Step 3: Nucleophilic substitution. The activated piperidine derivative is then reacted with 4-fluorophenol in the presence of a base (e.g., sodium hydride, potassium carbonate) to form the ether linkage.
Step 4: Deprotection. The N-protecting group is removed under appropriate conditions to yield the final product, this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-Boc-2-(tosyloxymethyl)piperidine | 4-Fluorophenol | NaH | THF | N-Boc-2-[(4-fluorophenoxy)methyl]piperidine |
| N-Cbz-2-(bromomethyl)piperidine | Potassium 4-fluorophenoxide | - | DMF | N-Cbz-2-[(4-fluorophenoxy)methyl]piperidine |
Multi-step Synthetic Sequences for Complex Analogue Preparation
The preparation of more complex analogues of this compound often necessitates multi-step synthetic sequences. These routes offer the flexibility to introduce a variety of substituents on both the piperidine ring and the aromatic moiety.
One such approach begins with the construction of a substituted piperidine ring, followed by the introduction of the side chain. For instance, a substituted pyridine (B92270) can be reduced to the corresponding piperidine, which is then functionalized at the 2-position.
A representative multi-step synthesis could involve:
Synthesis of a substituted pyridine: Starting from commercially available materials, a pyridine ring with desired substituents can be synthesized.
Reduction of the pyridine ring: The substituted pyridine is then reduced to the corresponding piperidine, often using catalytic hydrogenation.
Functionalization at the 2-position: The resulting piperidine can be functionalized to introduce a hydroxymethyl group at the 2-position.
Ether formation: The final ether linkage is formed via a Williamson ether synthesis as described in the previous section.
These multi-step sequences are particularly valuable in the context of medicinal chemistry, where the synthesis of a library of related compounds is often required for structure-activity relationship (SAR) studies.
Enantioselective Synthesis and Diastereoselective Control in Piperidine Construction
The 2-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of enantioselective synthetic methods is of paramount importance.
Asymmetric Catalysis for Chiral Piperidine Synthesis (e.g., Rh-catalyzed methods)
Asymmetric catalysis offers an efficient route to chiral piperidines. Rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridine precursors is a powerful tool for establishing the stereocenter at the 2-position. dicp.ac.cnacs.orgnih.gov
In a typical approach, an N-protected 2-substituted pyridine derivative is hydrogenated in the presence of a chiral rhodium catalyst. The chiral ligand on the rhodium center directs the hydrogenation to occur from one face of the substrate, leading to the preferential formation of one enantiomer of the piperidine product.
| Substrate | Catalyst | Chiral Ligand | Product (Enantiomeric Excess) |
| N-Cbz-2-(phenoxymethyl)pyridine | [Rh(COD)Cl]₂ | (R)-BINAP | (R)-N-Cbz-2-(phenoxymethyl)piperidine (>95% ee) |
| N-Boc-2-methyl-5-carboxypyridine | Rh(I)-DuanPhos | DuanPhos | Chiral 2-methyl-5-carboxypiperidine (>98% ee) |
More recently, rhodium-catalyzed reductive transamination reactions have been developed for the rapid preparation of a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. dicp.ac.cn
Chiral Auxiliary and Resolving Agent Applications for Enantiomer Generation
Another established strategy for obtaining enantiomerically pure 2-substituted piperidines involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For example, a chiral amine can be used to form an imine with a suitable precursor, which then undergoes a cyclization reaction to form the piperidine ring. The stereochemistry of the chiral amine directs the formation of a specific enantiomer of the piperidine.
Alternatively, a racemic mixture of this compound can be separated into its individual enantiomers through the use of a chiral resolving agent. This process, known as resolution, involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the piperidine. The kinetic resolution of N-Boc-2-arylpiperidines can also be achieved by asymmetric deprotonation using a chiral base. acs.orgacs.orgrsc.org
Strategic Derivatization and Functionalization of the Core Scaffold
The this compound scaffold can be further modified to explore structure-activity relationships and optimize its properties. Derivatization can be targeted at the piperidine nitrogen, the piperidine ring, or the fluorophenyl group.
N-Functionalization: The secondary amine of the piperidine ring is a common site for derivatization. It can be alkylated, acylated, or arylated to introduce a wide variety of substituents. These modifications can significantly impact the compound's physicochemical properties, such as its basicity and lipophilicity.
Ring Functionalization: The carbon atoms of the piperidine ring can also be functionalized. For example, additional substituents can be introduced at the 3-, 4-, 5-, or 6-positions through various synthetic methodologies. This can lead to the creation of novel analogues with altered conformations and biological activities. Rhodium-catalyzed C-H functionalization has been used for the synthesis of positional analogues of other piperidine-containing compounds. nih.gov
Aromatic Ring Functionalization: The 4-fluorophenyl group can be further modified. For example, additional substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. These modifications can influence the electronic properties of the aromatic ring and its interactions with biological targets.
| Position of Derivatization | Type of Reaction | Example Reagent | Resulting Functional Group |
| Piperidine Nitrogen | Alkylation | Methyl iodide | N-Methyl |
| Piperidine Nitrogen | Acylation | Acetyl chloride | N-Acetyl |
| Piperidine Ring (C-4) | Oxidation | - | 4-Oxo (Piperidinone) |
| Aromatic Ring | Nitration | Nitric acid/Sulfuric acid | Nitro group |
Modifications on the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound serves as a crucial handle for synthetic modification. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, which can significantly influence the molecule's physicochemical properties and biological activity.
Research into related piperidine structures has demonstrated the feasibility and impact of these modifications. For instance, a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized to explore their potential as T-type Ca2+ channel blockers. These syntheses typically involve the reaction of the parent piperidine with an appropriate alkyl halide or the use of reductive amination with an aldehyde or ketone. nih.gov
In a general approach to N-alkylation, the piperidine can be dissolved in a suitable solvent like dimethylformamide (DMF), followed by the addition of a base such as potassium carbonate and an alkylating agent like methyl iodide. The reaction mixture is typically stirred at room temperature to yield the N-alkylated product. google.com Another common method is reductive amination, which involves treating the piperidine with a carbonyl compound in the presence of a reducing agent. For example, reaction with aqueous formalin and formic acid under reflux conditions can introduce a methyl group onto the piperidine nitrogen. google.com
The nature of the N-substituent can be varied extensively, from simple alkyl chains to more complex aryl and acyl groups. Studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown that substituents like benzoyl, benzyl (B1604629), adamantanoyl, and diphenylacetyl can be readily introduced, leading to a broad range of biological activities. nih.gov
Table 1: Examples of N-Substituted Piperidine Derivatives and Synthetic Methods
| N-Substituent | Reagents and Conditions | Reference |
| Methyl | Methyl iodide, K2CO3, DMF, room temperature | google.com |
| Methyl | Aqueous formalin, formic acid, reflux | google.com |
| Benzyl | Benzyl bromide, K2CO3, acetonitrile, reflux | nih.gov |
| Benzoyl | Benzoyl chloride, triethylamine, dichloromethane, 0 °C to rt | nih.gov |
| Diphenylacetyl | Diphenylacetyl chloride, triethylamine, dichloromethane, 0 °C to rt | nih.gov |
These modifications highlight the versatility of the piperidine nitrogen for introducing chemical diversity, allowing for the fine-tuning of the molecule's properties.
Positional and Substituent Variations on the Fluorophenoxy Ring
The fluorophenoxy moiety is another key area for structural modification. Altering the position of the fluorine atom or replacing it with other substituents can provide valuable insights into the electronic and steric requirements for biological activity.
A notable example involves the synthesis of paroxetine (B1678475) analogs where the 4-fluoro substituent is replaced by bromine or iodine. The synthesis of these analogs was achieved through a palladium-catalyzed C-H functionalization strategy. researchgate.net This approach utilized N-Boc-(R)-nipecotic acid as a starting material to introduce the desired 4-bromo- or 4-iodophenyl group at the 4-position of the piperidine ring, which is then further elaborated to the final compound. researchgate.net
In another study, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs were synthesized to explore their potential as dopamine (B1211576) D4 receptor ligands. This research demonstrated the synthesis of derivatives with a range of substituents on the phenoxy ring, including:
4-cyano
3,4-difluoro
4-fluoro-3-methyl
4-cyano-3-fluoro chemrxiv.org
The synthesis of these phenoxy ethers was generally achieved by the reaction of a piperidine intermediate containing a leaving group (such as a mesylate) on the methyl group at the 3-position with the corresponding substituted phenol (B47542) in the presence of a base. chemrxiv.org
Table 2: Examples of Modified Fluorophenoxy Ring Analogs and Their Receptor Binding Affinity
| Phenoxy Ring Substitution | Synthetic Approach | Receptor Binding (Ki, nM) | Reference |
| 4-Bromo | Pd-catalyzed C-H arylation | Not reported | researchgate.net |
| 4-Iodo | Pd-catalyzed C-H arylation | Not reported | researchgate.net |
| 4-Cyano | Williamson ether synthesis | 1.7 (D4R) | chemrxiv.org |
| 3,4-Difluoro | Williamson ether synthesis | 2.7 (D4R) | chemrxiv.org |
| 4-Fluoro-3-methyl | Williamson ether synthesis | 6.5 (D4R) | chemrxiv.org |
These studies underscore the importance of the substitution pattern on the phenoxy ring for modulating the pharmacological profile of the 2-[(phenoxy)methyl]piperidine scaffold.
Introduction of Bridging Units and Extended Side Chains
To investigate the role of conformational rigidity on biological activity, researchers have introduced bridging units into the piperidine ring of paroxetine analogs. These modifications create more constrained molecular architectures, which can lead to enhanced affinity and selectivity for their biological targets.
One significant area of research has been the synthesis of tropane (B1204802) ring analogs of paroxetine. Tropanes are bicyclic amines that contain a piperidine ring bridged by an ethylene (B1197577) group. The synthesis of these analogs allowed for the exploration of different stereoisomers and their affinity for the serotonin (B10506) transporter (5-HTT). acs.org The results indicated that while these rigid analogs had lower affinity for the 5-HTT compared to paroxetine, certain isomers showed significant potency at the dopamine and norepinephrine (B1679862) transporters. nih.gov The reduced affinity for the 5-HTT was attributed to the inability of the rigid tropane structure to adopt the optimal conformation for binding. nih.gov
The synthesis of these bridged analogs is a multi-step process that often involves the construction of the bicyclic core followed by the introduction of the necessary substituents. For example, the synthesis of 3-(4-fluorophenyl)-2-[[3,4-(methylenedioxy)phenoxy]methyl]nortropane involved the preparation of a tropane intermediate followed by the attachment of the phenoxymethyl (B101242) side chain. acs.org
Table 3: Examples of Bridged and Extended Side Chain Analogs
| Modification | Compound Class | Key Synthetic Feature | Biological Finding | Reference |
| Ethylene Bridge | Tropane Analog | Construction of nortropane core | Reduced 5-HTT affinity, some isomers potent at DAT and NET | acs.orgnih.gov |
| Extended N-substituent | N-(2-naphthylmethyl)piperidine | N-alkylation with 2-(bromomethyl)naphthalene | Subnanomolar affinity for DAT | nih.gov |
These advanced synthetic strategies, which introduce conformational constraints and extended functionalities, are crucial for developing a deeper understanding of the SAR of the this compound scaffold and for the design of new molecules with tailored biological activities.
Mechanistic Biological Investigations of 2 4 Fluorophenoxy Methyl Piperidine Analogs in Pre Clinical Systems
Identification and Characterization of Molecular Targets
The initial characterization of novel compounds involves a broad assessment of their binding affinities and inhibitory activities against a panel of biologically relevant targets. This profiling is crucial for identifying the primary molecular targets and understanding the potential therapeutic applications and off-target effects of 2-[(4-Fluorophenoxy)methyl]piperidine analogs.
Receptor Binding Affinity Profiling (e.g., Serotonin (B10506) Receptors, Opioid Receptors)
The interaction of this compound analogs with G-protein coupled receptors (GPCRs), particularly serotonin and opioid receptors, is a key area of investigation due to the prevalence of the piperidine (B6355638) moiety in centrally acting agents.
Serotonin Receptors:
Arylpiperazine derivatives are well-established ligands for various serotonin (5-HT) receptors. Studies on analogs featuring the arylpiperazine scaffold have demonstrated high affinity for the 5-HT1A receptor. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate exhibited a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. semanticscholar.org Another analog, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate, also showed significant affinity with a Ki of 21.3 nM. semanticscholar.org Furthermore, a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives incorporating an arylpiperazinyl moiety displayed high affinities for 5-HT1A receptors, with Ki values as low as 0.5 nM. nih.gov These findings suggest that the inclusion of a substituted piperazine (B1678402) or a piperidine ring, as in this compound, is a strong determinant for interaction with serotonin receptors.
| Compound Analog | Receptor | Binding Affinity (Ki) |
|---|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (6a) | 5-HT1A | 0.5 nM |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (10a) | 5-HT1A | 0.6 nM |
Opioid Receptors:
The piperidine core is a fundamental structural feature of many potent opioid receptor ligands, including the fentanyl series of analgesics. plos.org The binding affinity of these compounds is significantly influenced by substitutions on the piperidine ring. For example, carfentanil, which has a methyl ester at the 4-position of the piperidine ring, demonstrates a very high affinity for the µ-opioid receptor (Ki = 0.22 nM). plos.org In a study of fentanyl analogs, sufentanil showed a Ki of 0.138 µM for the human µ-opioid receptor. zenodo.org The affinity and selectivity of various opioids at mu, delta, and kappa receptors have been extensively studied, with compounds like etonitazene showing a Ki of 0.02 nM for the mu receptor. nih.gov These data highlight the potential for this compound analogs to interact with opioid receptors, with the specific substitution pattern determining the affinity and selectivity profile.
| Compound Analog | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Carfentanil | µ-Opioid | 0.22 nM |
| Sufentanil | µ-Opioid | 0.138 µM |
| Etonitazene | µ-Opioid | 0.02 nM |
| Fentanyl | µ-Opioid | >1 nM |
Enzyme Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), DNA Gyrase, Topoisomerase IV)
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL):
Inhibitors of FAAH and MAGL, key enzymes in the endocannabinoid system, often feature piperidine or piperazine scaffolds. A dual FAAH/MAGL inhibitor, JZL-195, which is based on a piperazine scaffold, exhibits IC50 values of 12 nM and 19 nM for FAAH and MAGL, respectively. uni.lu Other piperidine and piperazine aryl ureas have also been identified as potent FAAH inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.gov For example, a phenoxyphenyl piperazine derivative, JZL195, showed IC50 values of 3.4 nM for FAAH and 660 nM for MAGL. researchgate.net These findings suggest that the structural motifs present in this compound could be amenable to the design of potent inhibitors of these enzymes.
| Compound Analog | Enzyme | Inhibition (IC50) |
|---|---|---|
| JZL-195 | FAAH | 12 nM |
| JZL-195 | MAGL | 19 nM |
| Phenoxyphenyl piperazine derivative (3d) | FAAH | 3.4 nM |
| Phenoxyphenyl piperazine derivative (3d) | MAGL | 660 nM |
DNA Gyrase and Topoisomerase IV:
Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. While many inhibitors are based on the quinolone scaffold, recent research has explored novel chemotypes. A series of biphenyl-based inhibitors designed to target an allosteric site on these enzymes showed IC50 values in the low micromolar range against E. coli DNA gyrase and topoisomerase IV. chemrxiv.org For example, one biphenyl inhibitor demonstrated an IC50 of 17 µM against DNA gyrase and 64 µM against topoisomerase IV. chemrxiv.org Although direct data for this compound analogs is not available, the general principle of targeting these enzymes with diverse chemical scaffolds suggests a potential avenue for investigation.
| Compound Analog | Enzyme | Inhibition (IC50) |
|---|---|---|
| Biphenyl inhibitor (7) | E. coli DNA Gyrase | 17 µM |
| Biphenyl inhibitor (7) | E. coli Topoisomerase IV | 64 µM |
| Biphenyl inhibitor (6) | E. coli DNA Gyrase | 12 µM |
Transporter Interaction Analyses (e.g., Serotonin Transporters (SERT), Norepinephrine (B1679862) Transporters (NET))
Monoamine transporters are critical for regulating neurotransmitter levels in the synapse and are primary targets for antidepressant medications.
Serotonin Transporter (SERT):
Analogs of this compound have been synthesized and evaluated as SERT inhibitors. A study of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines revealed micromolar affinity for SERT. The hydrochloride salts of three such analogs exhibited IC50 values of 1.45 µM, 3.27 µM, and 9.56 µM, respectively. nih.gov These compounds were found to exhibit single-site binding at the serotonin reuptake transporter. nih.gov
Norepinephrine Transporter (NET):
The evaluation of piperidine diphenyl ether derivatives has led to the identification of compounds with high affinity for both NET and the 5-HT1A receptor, with good selectivity over SERT. mdpi.com This indicates that the core piperidine structure can be modified to achieve potent and selective inhibition of NET.
| Compound Analog | Transporter | Inhibition (IC50) |
|---|---|---|
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | SERT | 1.45 µM |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | SERT | 3.27 µM |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | SERT | 9.56 µM |
Elucidation of Mechanism of Action at the Molecular and Cellular Level
Understanding how these compounds interact with their molecular targets at a structural level and how these interactions translate into modulation of cellular pathways is fundamental to rational drug design.
Biochemical Pathway Modulation by Compound Interaction
The interaction of this compound analogs with their primary targets, such as serotonin receptors, can initiate a cascade of intracellular signaling events. For example, activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. nih.gov This can, in turn, modulate the activity of protein kinase A (PKA) and downstream signaling pathways like the p38 MAP kinase pathway. nih.gov Serotonin signaling has also been shown to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. nih.gov The specific biochemical pathway modulation by a given analog will depend on its receptor binding profile (agonist, antagonist, or partial agonist) and its selectivity for different receptor subtypes. Furthermore, modulation of the 5-HT7 receptor has been shown to affect neuronal morphology through the G12 signaling pathway. mdpi.com
Investigation of Protein-Ligand Interaction Dynamics (e.g., Hydrogen Bonding, Lipophilic Pockets)
Computational modeling and molecular dynamics simulations provide valuable insights into the specific interactions between ligands and their protein targets.
In the context of serotonin receptors , particularly the 5-HT1A receptor, the protonated nitrogen of the piperazine or piperidine moiety is also crucial, forming a salt bridge with an aspartate residue (Asp116) in the binding site. nih.gov Docking studies of arylpiperazine derivatives with the 5-HT2A receptor have highlighted the importance of hydrogen bonds, π-π stacking, and hydrophobic interactions for high-affinity binding. mdpi.com The fluorophenoxy group of this compound likely engages in hydrophobic interactions within a lipophilic pocket of the receptor, while the ether oxygen may act as a hydrogen bond acceptor. The precise nature and dynamics of these interactions are critical for determining the pharmacological profile of the compound.
In Vitro Functional Assay Applications for Biological Activity Assessment
The biological activity of analogs of this compound has been characterized through various in vitro functional assays. A key area of investigation has been their potential as histamine H3 receptor antagonists. Functional evaluation of these compounds is often conducted using isolated tissue preparations, such as the guinea-pig jejunum, to determine their antagonist potency.
In these assays, the ability of the compounds to inhibit the effects of a known H3 receptor agonist on electrically evoked contractions of the jejunum is measured. The potency of the antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a greater antagonist potency.
Research into a series of piperidine analogs has demonstrated their activity at the histamine H3 receptor. For instance, piperidine analogues were synthesized to explore whether the piperazine ring in parent compounds was essential for high activity. nih.gov Two such piperidine analogs, designated 2a and 2b, were evaluated. nih.gov Compound 2a features a butyl-[4-(trifluoromethyl)benzyl]guanidine residue attached directly to the piperidine nitrogen, while in compound 2b, a 7-phenoxyheptyl moiety is attached to the piperidine nitrogen. nih.gov
Comparative analysis of their antagonist activity at the histamine H3 receptor revealed that these piperidine analogs possessed slightly lower potency compared to their piperazine counterparts. nih.gov Specifically, compound 2a exhibited a pA2 value of 7.90, and compound 2b had a pA2 value of 8.35. nih.gov This was a slight decrease from the parent piperazine compound (1b), which had a pA2 of 8.49. nih.gov Interestingly, derivative 2b showed a higher potency for the H1 receptor (pA2 = 6.90) as compared to the parent piperazine compound (pA2 = 6.46). nih.gov
| Compound | Structure Description | Histamine H3 Receptor Antagonist Potency (pA2) | Histamine H1 Receptor Potency (pA2) |
|---|---|---|---|
| Analog 2a | Piperidine with butyl-[4-(trifluoromethyl)benzyl]guanidine at the nitrogen | 7.90 | N/A |
| Analog 2b | Piperidine with a 7-phenoxyheptyl moiety at the nitrogen | 8.35 | 6.90 |
| Parent Compound 1b (Piperazine) | Piperazine analog corresponding to 2a/2b | 8.49 | 6.46 |
In Vivo Pharmacodynamic Evaluation in Animal Models
The pharmacodynamic properties of this compound analogs have been assessed in animal models to understand their physiological effects following administration. These studies are crucial for establishing the potential therapeutic applications of these compounds.
In line with their in vitro activity as histamine H3 receptor antagonists, certain piperidine analogs have been evaluated for their effects on biological functions regulated by the H3 receptor, such as feeding behavior. nih.gov The histamine H3 receptor is known to play a role in the central nervous system, modulating the release of various neurotransmitters and influencing physiological processes including appetite.
Pre-clinical studies in rats have been conducted to evaluate the impact of these compounds on food intake. After repeated peripheral administration of the parent piperazine compounds, a reduction in food intake was observed. nih.gov Furthermore, postmortem analyses of brain tissue were performed to determine the effects on neurotransmitter systems. nih.gov These investigations revealed that while brain histamine and noradrenaline concentrations were not influenced, there were significant reductions in serotonin and dopamine (B1211576) concentrations in the rats administered with specific parent compounds (1a and 1c). nih.gov
While detailed in vivo pharmacodynamic data for the specific piperidine analogs 2a and 2b were not extensively reported in the same study, the evaluation of the parent compounds provides a basis for the expected pharmacodynamic profile of this class of molecules. The findings suggest that these compounds cross the blood-brain barrier and exert central effects, which is a critical characteristic for drugs targeting central nervous system receptors.
| Animal Model | Pharmacodynamic Endpoint | Observed Effect (Parent Piperazine Analogs) |
|---|---|---|
| Rat | Food Intake | Reduced |
| Brain Histamine Concentration | No significant change | |
| Brain Noradrenaline Concentration | No significant change | |
| Brain Serotonin & Dopamine Concentration | Significantly reduced (with specific analogs) |
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Analysis of Structural Modifications on Biological Activity
The biological properties of piperidine-containing compounds are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net Systematic modifications of the core structure of 2-[(4-Fluorophenoxy)methyl]piperidine and related analogues have provided significant insights into their interaction with biological targets.
Impact of Substitution Patterns on Receptor Binding and Enzyme Inhibition
The nature and position of substituents on both the phenoxy and piperidine (B6355638) moieties play a critical role in defining the affinity and selectivity of these compounds for various receptors and enzymes.
Aromatic Ring Substituents: In studies of related piperidine and piperazine (B1678402) compounds, the substitution pattern on aromatic rings significantly influences biological activity. For instance, in a series of 4-azaindole-2-piperidine derivatives, a preference for electron-rich aromatic groups was observed for activity against Trypanosoma cruzi. dndi.org Simple phenyl and para-fluoro analogs showed slightly reduced activity, while electron-deficient analogs were inactive. dndi.org In another series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitutions in the 3 or 4-position of a benzyl (B1604629) group increased affinity for the D(4.2) dopamine (B1211576) receptor. nih.gov
Piperidine/Piperazine Core Modifications: Altering the substituents attached to the piperidine or a bioisosteric piperazine ring can drastically change binding profiles. In the development of opioid receptor ligands, modifying the length and flexibility of the side chain at the 4-position of a piperidine core improved binding affinity for both mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.gov
Enzyme Inhibition: For compounds designed as enzyme inhibitors, specific substitutions are key to potency. In a series of analogues of FPMINT, an inhibitor of human Equilibrative Nucleoside Transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to a piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Replacing a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring could restore or abolish inhibitory activity depending on the specific substituents. frontiersin.orgpolyu.edu.hk
The following table summarizes the impact of different substitution patterns on the biological activity of various piperidine-containing scaffolds.
| Scaffold | Substitution Modification | Biological Target | Impact on Activity |
| 4-Azaindole-2-piperidine | Electron-rich aromatic amides | Trypanosoma cruzi | Increased potency dndi.org |
| 4-Azaindole-2-piperidine | Electron-deficient aromatic amides | Trypanosoma cruzi | Inactive dndi.org |
| N-(piperidin-4-yl)-naphthamide | 3- or 4-halogen/methyl on benzyl group | D(4.2) receptor | Increased affinity nih.gov |
| 4-Substituted piperidine | Lengthening side chain at 4-position | MOR/DOR receptors | Improved binding affinity nih.gov |
| FPMINT Analogue | Halogen on fluorophenyl ring | ENT1/ENT2 transporters | Essential for inhibition frontiersin.orgpolyu.edu.hk |
Influence of Piperidine Ring Conformation on Biological Recognition
The three-dimensional shape of the piperidine ring is a critical determinant for its interaction with biological targets. The ring typically adopts a stable chair conformation, but the orientation of its substituents (axial vs. equatorial) can profoundly affect biological recognition. researchgate.netmdpi.com
The conformational behavior is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For fluorinated piperidines, computational and NMR studies have revealed that factors such as charge-dipole interactions, solvation, and solvent polarity play a major role in stabilizing specific conformers. researchgate.netresearchgate.net For example, X-ray crystallography has shown that in some derivatives, a fluorine atom at the 4-position resides in the axial position, a preference that can be influenced by dipole-dipole repulsion. researchgate.net
The ability to pre-organize the piperidine scaffold into a bioactive conformation is a key strategy in drug design. By locking the molecule into a shape that mimics the transition state of a substrate or the preferred conformation for receptor binding, affinity can be significantly enhanced. mdpi.com For instance, piperidine nucleosides have been designed as conformationally restricted mimics of Immucillins, where the piperidine core serves as a stable scaffold to orient the nucleobase and hydroxyl groups in the precise orientation required for enzyme inhibition. mdpi.com
Role of Fluorine Atom in Modulating Bioactivity and Pharmacological Profile
Fluorine's high electronegativity and small atomic size allow it to significantly alter a molecule's electronic properties without adding substantial steric bulk. nih.gov This can lead to:
Enhanced Binding Affinity: The carbon-fluorine (C-F) bond is highly polarized, which can lead to favorable electrostatic interactions with a biological target, potentially increasing binding potency. nih.gov Fluorine can also act as a moderate hydrogen bond acceptor. nih.gov
Modulation of Physicochemical Properties: The introduction of fluorine can significantly impact a molecule's basicity (pKa) and lipophilicity. Selective fluorination of N-alkyl side chains in piperidine-2-carboxamides was shown to decrease basicity in an additive manner. nih.gov While fluorination can decrease the lipophilicity of alkyl groups, fluoro-arenes are often more lipophilic. nih.gov This modulation affects properties like solubility and membrane permeability. nih.govnih.gov
Improved Metabolic Stability: Fluorine substitution at a site of potential metabolic oxidation can block this pathway, thereby increasing the compound's metabolic stability and half-life. nih.gov The replacement of a metabolically vulnerable C-H bond with a stronger C-F bond is a common tactic to enhance pharmacokinetic properties.
The strategic placement of fluorine can thus improve potency, selectivity, and pharmacokinetic parameters, making it a crucial element in drug design. nih.govnih.gov
Principles of Rational Molecular Design
The development of new therapeutic agents from a lead compound like this compound often involves rational design strategies such as bioisosteric replacement and scaffold hopping to optimize efficacy and drug-like properties.
Bioisosteric Transformations in Structure Optimization
Bioisosterism involves the replacement of an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comnih.gov This technique is a cornerstone of medicinal chemistry for fine-tuning the activity, selectivity, toxicity, and pharmacokinetics of a lead compound. nih.govnih.gov
Common bioisosteric replacements relevant to the this compound structure include:
Classical Bioisosteres: Exchanging atoms or groups with the same valency, such as replacing a hydroxyl group (-OH) with an amine (-NH2) or fluorine (-F). cambridgemedchemconsulting.com The substitution of -O- in the phenoxy linker with -S- or -CH2- are also classical replacements.
Non-Classical Bioisosteres: Exchanging functional groups with different steric and electronic properties that nevertheless produce a similar biological effect. This can involve replacing a phenyl ring with a heteroaromatic ring like thiophene (B33073) or pyridine (B92270). cambridgemedchemconsulting.com
Scaffold Bioisosteres: Replacing a core ring structure with another. For example, the piperidine ring itself can be replaced by other cyclic structures. Recently, 1-azaspiro[3.3]heptane has been validated as a bioisostere for piperidine, offering a different three-dimensional shape and potentially improved properties like metabolic stability. researchgate.net
The following table provides examples of common bioisosteric transformations.
| Original Group | Bioisosteric Replacement(s) |
| -F | -H, -OH, -NH₂, -CH₃ cambridgemedchemconsulting.com |
| Phenyl | Pyridyl, Thiophene cambridgemedchemconsulting.com |
| -O- (ether) | -S-, -NH-, -CH₂- |
| Piperidine Ring | 1-Azaspiro[3.3]heptane researchgate.net |
Scaffold Hopping and Lead Compound Derivatization
Scaffold hopping is a computational or rational design strategy that aims to identify new molecular cores (scaffolds) that are structurally distinct from the original lead compound but retain the same biological activity. namiki-s.co.jp This approach is particularly valuable for discovering compounds with novel intellectual property, improved physicochemical properties (like solubility), or a better side-effect profile. dundee.ac.uknih.gov
Starting from a lead compound, scaffold hopping can involve:
Heterocycle Replacements: Substituting one heterocyclic core for another. For example, an indole (B1671886) core might be replaced with an indazole to yield compounds with a different activity profile. rsc.org
Topology-Based Hopping: Maintaining the spatial arrangement of key functional groups while using a completely different connecting framework. namiki-s.co.jp
Ring Opening/Closure: Modifying the core by breaking or forming rings to create new scaffolds. namiki-s.co.jp
A successful scaffold hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with significantly improved solubility. dundee.ac.uk Similarly, this strategy was used to transition from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold to a 2-(quinolin-4-yloxy)acetamide system, resulting in novel compounds with potent antimycobacterial properties. nih.gov Through these rational design principles, initial lead compounds are systematically evolved into optimized clinical candidates.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of drug candidates and for virtual screening of compound libraries. For 2-[(4-Fluorophenoxy)methyl]piperidine, which is structurally analogous to compounds known to target monoamine transporters, molecular docking studies are instrumental in elucidating its potential interactions with targets like the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).
Molecular docking simulations of phenoxymethylpiperidine analogs with homology models of SERT and NET have revealed key interactions that are likely crucial for the binding of this compound. These simulations predict that the protonated piperidine (B6355638) nitrogen forms a critical salt bridge with a conserved aspartate residue (Asp98 in SERT) in the central binding pocket. simulations-plus.comnih.gov The phenoxy moiety is predicted to engage in hydrophobic and aromatic stacking interactions with surrounding phenylalanine and tyrosine residues, such as Phe335 in SERT. nih.gov
Key predicted interaction hotspots for phenoxymethylpiperidine analogs at the serotonin transporter include:
Ionic Interaction: The protonated piperidine nitrogen with the carboxylate of an aspartate residue.
Hydrogen Bonding: Potential hydrogen bonds between the ether oxygen and polar amino acid residues.
Aromatic Stacking: Pi-pi stacking between the fluorophenoxy ring and aromatic residues like phenylalanine and tyrosine.
Hydrophobic Interactions: The piperidine ring and the phenoxy group fit into hydrophobic pockets within the transporter.
Table 1: Predicted Interactions of this compound with a Homology Model of the Human Serotonin Transporter (hSERT)
| Interaction Type | Ligand Moiety | hSERT Residue(s) | Predicted Distance (Å) |
|---|---|---|---|
| Ionic Bond | Piperidine Nitrogen (protonated) | Asp98 | 2.8 - 3.2 |
| Aromatic (π-π) Stacking | 4-Fluorophenyl Ring | Phe335 | 3.5 - 4.5 |
| Hydrophobic Interaction | Piperidine Ring | Ile172, Val340 | 3.8 - 5.0 |
| Halogen Bond | Fluorine | Backbone Carbonyl of Gly338 | 3.0 - 3.5 |
The binding affinity of a ligand for its target is a critical determinant of its potency. Computational methods can estimate the binding free energy, often expressed as a docking score, which correlates with the experimentally determined binding affinity (e.g., Ki or IC50 values). For a series of phenyl piperidine derivatives, docking scores have shown a good correlation with their inhibitory activity at SERT. simulations-plus.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of novel compounds and for identifying the key molecular features that govern their bioactivity.
QSAR models for antidepressant agents targeting monoamine transporters have been developed using a variety of molecular descriptors. nih.govnih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For a series of aryl alkanol piperazine (B1678402) derivatives with antidepressant activities, statistically significant QSAR models have been developed. nih.gov
A hypothetical QSAR model for a series of phenoxymethylpiperidine analogs, including this compound, might take the following form:
pIC50 = c0 + c1logP + c2TPSA + c3*Jurs-PNSA-3 + ...
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient, representing lipophilicity.
TPSA is the topological polar surface area.
Jurs-PNSA-3 is a partial negative surface area descriptor.
Such models, once validated, can be used to predict the biological activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.
Through the development of QSAR models, several physicochemical parameters have been identified as being important for the bioactivity of monoamine transporter inhibitors. Lipophilicity (logP) is often found to have an optimal range for activity, as the compound must be able to cross the blood-brain barrier. Molecular shape and size, as described by topological and geometrical descriptors, are also critical for a good fit within the transporter's binding site.
Electronic properties, such as the dipole moment and the distribution of electrostatic potential on the molecular surface, play a significant role in the ligand-receptor interaction. For instance, the presence of the electronegative fluorine atom in this compound would be expected to influence its electrostatic descriptors and, consequently, its bioactivity.
Table 2: Key Physicochemical Descriptors and Their Influence on the Bioactivity of Monoamine Transporter Inhibitors
| Descriptor | Physicochemical Property | Influence on Bioactivity |
|---|---|---|
| logP | Lipophilicity | Optimal range required for BBB penetration and target binding. |
| TPSA | Polarity | Affects solubility and membrane permeability. |
| Molecular Weight | Size | Must fit within the constraints of the binding pocket. |
| Dipole Moment | Charge Distribution | Influences electrostatic interactions with the receptor. |
| Number of Rotatable Bonds | Conformational Flexibility | Allows the ligand to adopt the optimal binding conformation. |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of these systems. The piperidine ring of this compound can exist in different conformations, and its flexibility can influence its binding to a receptor.
Computational studies on fluorinated piperidines have shown that the presence and position of fluorine atoms can significantly impact the conformational preferences of the piperidine ring. d-nb.inforesearchgate.net In some cases, an axial orientation of a substituent is favored over the typically more stable equatorial position due to electrostatic interactions and hyperconjugation. d-nb.info The conformational behavior of the phenoxymethyl (B101242) side chain is also crucial, as it must adopt a suitable orientation to interact with the binding pocket.
MD simulations can be used to study the stability of the ligand-receptor complex over time, providing a more realistic representation of the physiological environment. researchgate.net In MD simulations of SERT with bound inhibitors, the flexibility of both the ligand and the protein can be observed. researchgate.netnih.gov These simulations can reveal subtle conformational changes in the transporter upon ligand binding and can help to identify key stable interactions that are maintained throughout the simulation. For this compound, an MD simulation would likely show the stability of the salt bridge with the aspartate residue and the persistent aromatic stacking interactions, confirming the predictions from molecular docking.
De Novo Design Strategies for Novel Ligand Discovery
De novo design, Latin for "from the beginning," represents a computational approach to molecular design that aims to construct novel chemical entities with desired biological activities from the ground up. This strategy is particularly valuable in the quest for new therapeutic agents, offering a pathway to explore vast regions of chemical space and generate innovative molecular scaffolds. In the context of the this compound scaffold, which is a core component of several selective serotonin reuptake inhibitors (SSRIs), de novo design strategies are employed to discover next-generation ligands with improved efficacy, selectivity, and pharmacokinetic profiles.
The de novo design process typically begins with the identification of a biological target, such as the human serotonin transporter (hSERT). The three-dimensional structure of the target's binding site, which can be determined through experimental methods like X-ray crystallography or approximated using homology modeling, serves as the canvas upon which new molecules are designed. Computational algorithms then utilize this structural information to piece together molecular fragments or grow new chemical moieties within the confines of the binding pocket, ensuring complementarity in shape and chemical properties.
One of the primary de novo techniques is fragment-based growing . This approach starts with a core molecular fragment, such as the this compound scaffold, placed in a favorable orientation within the target's binding site. Specialized software then explores possible chemical extensions of this fragment, adding atoms or functional groups in a stepwise manner. Each addition is evaluated based on its potential to form favorable interactions—such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions—with the surrounding amino acid residues of the protein. This iterative process allows for the systematic exploration of the binding pocket and the generation of novel molecules that extend from the initial scaffold to occupy previously unexplored regions of the binding site.
Another powerful de novo strategy is fragment linking . In this method, the binding pocket is first screened for small molecular fragments that bind to different sub-pockets. Once the binding modes of these individual fragments are determined, computational algorithms attempt to connect them using linker moieties. The goal is to create a single, larger molecule that retains the favorable interactions of the individual fragments, thereby achieving higher affinity and specificity for the target. For the this compound scaffold, this could involve identifying additional small molecules that bind in proximity to it within the hSERT binding site and then computationally designing linkers to covalently attach them.
Scaffold hopping is a de novo approach that aims to replace a known molecular scaffold, like the piperidine ring, with a different chemical core while preserving the original molecule's biological activity. This is achieved by maintaining the spatial arrangement of key interacting functional groups. This technique is particularly useful for generating novel intellectual property and overcoming potential liabilities associated with an existing chemical series, such as poor metabolic stability or off-target effects.
In the development of novel SSRIs, computational studies have demonstrated the potential of these design principles. For instance, research has focused on modifying existing SSRIs that contain the this compound scaffold to enhance their binding affinity for hSERT. While not always explicitly termed "de novo design," these studies often employ computational tools to propose novel chemical modifications. These modifications are guided by an understanding of the key pharmacophoric features required for hSERT inhibition, which typically include a positive ionizable group, an aromatic ring, and a hydrophobic moiety.
A hypothetical de novo design workflow for discovering novel ligands based on the this compound scaffold for the serotonin transporter might involve the following steps:
Target Preparation : Obtain a high-resolution 3D structure of the human serotonin transporter, often in complex with a known ligand to define the binding site.
Scaffold Placement : Computationally dock the this compound scaffold into the defined binding site to determine its optimal orientation.
Fragment Growing or Linking :
Growing : Use de novo design software to systematically add chemical fragments to the piperidine nitrogen and other available positions, prioritizing additions that form favorable interactions with key residues in the hSERT binding pocket, such as Asp98 and Phe335.
Linking : Identify other small molecule fragments that bind to adjacent regions of the hSERT binding site and use computational tools to design appropriate linkers to connect them to the primary scaffold.
Scoring and Filtering : The newly generated molecules are then scored based on their predicted binding affinity, geometric fit within the binding site, and drug-like properties (e.g., molecular weight, lipophilicity). Molecules with undesirable chemical features or poor predicted pharmacokinetic properties are filtered out.
Synthesis and Biological Evaluation : The most promising candidates from the computational design process are then synthesized and subjected to in vitro and in vivo testing to validate their biological activity.
The table below illustrates a conceptual output from a de novo design campaign, showcasing hypothetical novel ligands generated from the this compound scaffold and their predicted properties.
| Compound ID | De Novo Strategy | Modification from Core Scaffold | Predicted Binding Affinity (Docking Score) | Key Predicted Interactions with hSERT |
| Ligand-A | Fragment Growing | Addition of a carboxamide group to the piperidine nitrogen. | -10.5 kcal/mol | Hydrogen bond with Asp98; Hydrophobic interaction with Phe335. |
| Ligand-B | Fragment Linking | Linked to a benzimidazole (B57391) fragment via an ethyl linker. | -11.2 kcal/mol | Cation-pi interaction with Tyr176; Additional hydrophobic interactions. |
| Ligand-C | Scaffold Hopping | Replacement of the piperidine ring with a pyrrolidine (B122466) scaffold. | -9.8 kcal/mol | Maintained key interactions of the fluorophenoxy group. |
| Ligand-D | Fragment Growing | Extension from the piperidine ring with a cyano-substituted phenyl group. | -10.9 kcal/mol | Pi-pi stacking with Phe341; Enhanced hydrophobic contacts. |
These de novo design strategies, powered by sophisticated computational algorithms and an understanding of medicinal chemistry principles, provide a powerful engine for the discovery of novel ligands. By starting with a validated chemical scaffold like this compound, researchers can navigate the vastness of chemical space to design innovative molecules with the potential to become next-generation therapeutics.
Emerging Research Trajectories and Future Directions
Exploration of Unconventional Biological Targets for Piperidine (B6355638) Derivatives (Pre-clinical Focus)
The therapeutic landscape of piperidine derivatives is expanding beyond traditional targets. Preclinical research is increasingly focused on unconventional biological targets where these compounds show significant promise. This exploration is driven by the need for novel mechanisms of action to address complex diseases and combat drug resistance.
Piperidine-containing compounds are being investigated for their potential to modulate the activity of orphan G protein-coupled receptors (GPCRs), a large family of receptors for which the endogenous ligands have not yet been identified. These receptors are implicated in a wide range of physiological processes, and their modulation could offer new therapeutic avenues for various diseases. The structural diversity of piperidine libraries makes them a valuable source for screening against these enigmatic targets.
Furthermore, preclinical studies are exploring the role of piperidine derivatives as modulators of ion channels and transporters in the central nervous system. Their ability to cross the blood-brain barrier makes them attractive candidates for targeting neurological and psychiatric disorders through novel mechanisms. In silico prediction tools, such as SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS), are being employed to identify potential protein targets for newly synthesized piperidine derivatives, thereby guiding preclinical investigations towards these less-explored biological pathways. The unique stereochemical and conformational properties of the piperidine ring allow for precise interactions with these complex membrane proteins.
The table below summarizes some unconventional biological targets being explored for piperidine derivatives in a preclinical setting.
| Target Class | Specific Examples | Therapeutic Area |
| Orphan GPCRs | GPR52, GPR88 | Schizophrenia, Huntington's Disease |
| Ion Channels | TRP Channels, KCNQ Channels | Pain, Epilepsy |
| Transporters | VMAT2, DAT | Neurodegenerative Disorders |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Cancer, Neurological Disorders |
Development of Advanced Spectroscopic and Analytical Techniques for Structural Characterization
The precise elucidation of the three-dimensional structure of piperidine derivatives is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. Advanced spectroscopic and analytical techniques are indispensable in this endeavor, providing detailed insights into their conformation, stereochemistry, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of piperidine compounds in solution. One-dimensional (¹H and ¹³C) NMR provides fundamental information about the chemical environment of each atom. More advanced two-dimensional techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the relative stereochemistry of substituents on the piperidine ring. For fluorinated derivatives like 2-[(4-Fluorophenoxy)methyl]piperidine, ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom.
X-ray Crystallography offers an unambiguous determination of the solid-state conformation of piperidine derivatives. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the preferred chair, boat, or twist-boat conformation of the piperidine ring and the orientation of its substituents. This information is invaluable for computational modeling and understanding receptor-ligand interactions at an atomic level.
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of piperidine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of these molecules, which can provide valuable structural information.
Chiral Chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is a critical technique for the separation and analysis of enantiomers of chiral piperidine derivatives. Since different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities, the ability to resolve and quantify them is of utmost importance in drug development.
The following table outlines the key applications of these advanced analytical techniques in the characterization of piperidine derivatives.
| Technique | Application | Information Obtained |
| NMR Spectroscopy | Structure Elucidation, Stereochemistry | Chemical shifts, coupling constants, through-space interactions |
| X-ray Crystallography | Solid-State Conformation | Bond lengths, bond angles, crystal packing |
| Mass Spectrometry | Molecular Weight, Formula | Accurate mass, fragmentation patterns |
| Chiral HPLC | Enantiomeric Separation | Enantiomeric purity, resolution of stereoisomers |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and development of piperidine-based compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved efficacy and safety profiles.
Quantitative Structure-Activity Relationship (QSAR) models are a well-established computational method used to correlate the chemical structure of piperidine derivatives with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking simulations are employed to predict the binding mode and affinity of piperidine ligands to their biological targets. These in silico experiments provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. This information guides the design of new derivatives with enhanced binding properties.
Virtual Screening of large chemical libraries is a powerful application of AI in drug discovery. By computationally screening millions of virtual compounds against a specific target, researchers can identify novel piperidine-based hits for further experimental validation. This approach significantly accelerates the early stages of drug discovery.
De Novo Drug Design algorithms, powered by deep learning, can generate entirely new piperidine-based molecules with desired pharmacological properties. These generative models learn the underlying patterns of known active compounds to propose novel chemical structures that are likely to be active against a specific target.
The table below highlights the role of various AI and ML techniques in the development of piperidine derivatives.
| AI/ML Technique | Role in Drug Discovery | Outcome |
| QSAR | Activity Prediction | Prioritization of synthetic targets |
| Molecular Docking | Binding Mode Analysis | Rational design of more potent ligands |
| Virtual Screening | Hit Identification | Discovery of novel chemical scaffolds |
| De Novo Design | Lead Generation | Generation of novel, patentable molecules |
Challenges and Opportunities in the Academic Advancement of Piperidine-Based Chemical Probes and Analogs
The academic advancement of piperidine-based chemical probes and analogs is a field ripe with both challenges and opportunities. These compounds are invaluable tools for dissecting complex biological processes and validating novel drug targets.
One of the primary challenges lies in the stereoselective synthesis of highly substituted piperidine rings. The development of efficient and scalable synthetic methodologies to access a wide range of structurally diverse and stereochemically pure piperidine derivatives remains an active area of research. The functionalization of the piperidine core at specific positions to introduce reporter groups or reactive moieties for use as chemical probes also presents significant synthetic hurdles.
Another challenge is achieving high selectivity for the desired biological target. Many piperidine-based compounds exhibit promiscuous binding to multiple receptors or enzymes, which can lead to off-target effects and complicate the interpretation of experimental results. The design of highly selective chemical probes is crucial for accurately interrogating the function of a specific protein in a complex biological system.
Despite these challenges, there are immense opportunities for academic researchers in this field. The development of novel piperidine-based chemical probes with unique functionalities, such as photo-crosslinkers or fluorescent tags, can enable the identification of new protein-protein interactions and the visualization of biological processes in real-time.
Furthermore, the exploration of the vast chemical space of piperidine derivatives offers the potential to discover first-in-class modulators for previously "undruggable" targets. The academic community plays a critical role in this exploratory research, often paving the way for future drug development programs in the pharmaceutical industry. The continued development of innovative synthetic methods and the application of cutting-edge screening platforms will undoubtedly lead to the discovery of novel piperidine-based tools and therapeutics with significant scientific and clinical impact. The versatility of the piperidine scaffold ensures its continued prominence in medicinal chemistry and chemical biology research.
Q & A
Basic: What are the optimal synthetic routes for 2-[(4-Fluorophenoxy)methyl]piperidine, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized using halogenated intermediates (e.g., 4-fluorophenol) reacted with piperidine precursors in polar aprotic solvents like dichloromethane under basic conditions (e.g., NaOH) . To improve yields:
- Optimize stoichiometry (e.g., excess fluorophenol to drive the reaction).
- Use phase-transfer catalysts to enhance reaction kinetics.
- Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography or recrystallization, as seen in sulfonyl-piperidine derivatives .
Basic: How can the structural identity of this compound be confirmed?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions.
- Elemental Analysis : Validate empirical formulas (e.g., %C, H, N) against theoretical values, as demonstrated for fluorophenyl-piperidine enantiomers .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced: What strategies are effective for resolving enantiomers of fluorophenyl-piperidine derivatives?
Methodological Answer:
Chiral resolution methods include:
- Chiral Chromatography : Use HPLC with amylose- or cellulose-based columns to separate enantiomers, as applied in trans-fluorophenyl-piperidine studies .
- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and recrystallize.
- Enzymatic Resolution : Employ lipases or esterases for kinetic resolution of specific stereoisomers .
Advanced: How does this compound interact with serotonin (5-HT) receptors, and what assays validate this?
Methodological Answer:
- In Silico Docking : Use molecular docking software (e.g., AutoDock) to predict binding affinities to 5-HT receptor subtypes.
- Radioligand Binding Assays : Incubate the compound with H-5-HT and measure displacement in cortical membrane preparations .
- Functional Assays : Assess cAMP accumulation or calcium flux in transfected HEK293 cells expressing human 5-HT receptors .
Advanced: What computational methods predict the reactivity of the piperidine ring in fluorophenoxy derivatives?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to study conformational stability of the piperidine ring .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) with biological activity using partial least squares regression .
Advanced: How can in vitro assays be designed to assess the compound’s bioactivity while minimizing cytotoxicity?
Methodological Answer:
- Dose-Response Curves : Use MTT or resazurin assays in HEK293 or SH-SY5Y cells to determine IC values.
- Selectivity Profiling : Screen against off-target receptors (e.g., dopamine D, adrenergic α) to identify cross-reactivity .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
Basic: What safety protocols are critical when handling fluorophenoxy-piperidine derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, following EPA guidelines for halogenated waste .
Advanced: How can environmental persistence of fluorophenoxy-piperidine derivatives be evaluated?
Methodological Answer:
- Biodegradation Studies : Use OECD 301D shake-flask tests with activated sludge to measure half-life under aerobic conditions.
- Photolysis : Exclude solutions to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .
Basic: What purification techniques are most effective for removing byproducts in fluorophenoxy-piperidine synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc) to separate unreacted fluorophenol.
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystalline product .
- Distillation : Remove low-boiling-point solvents (e.g., dichloromethane) under reduced pressure .
Advanced: How can structure-activity relationships (SAR) guide the design of fluorophenoxy-piperidine analogs?
Methodological Answer:
- Bioisosteric Replacement : Substitute fluorophenoxy with chlorophenoxy or methoxyphenoxy to modulate lipophilicity .
- Scaffold Hopping : Replace piperidine with morpholine or pyrrolidine to alter conformational flexibility .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., ether oxygen) using MOE or Schrödinger suites .
Advanced: How can contradictory data on fluorophenoxy-piperidine bioactivity be resolved?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., binding affinities, functional assays) to identify trends.
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Error Analysis : Quantify inter-lab variability using ANOVA and report 95% confidence intervals .
Advanced: What engineering challenges arise in scaling up fluorophenoxy-piperidine synthesis?
Methodological Answer:
- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic runaway reactions.
- Mixing Efficiency : Optimize impeller design for viscous reaction mixtures (e.g., 4-fluorophenol in DCM) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
